molecular formula C12H23NOSi B14318471 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine CAS No. 112633-85-9

1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine

Cat. No.: B14318471
CAS No.: 112633-85-9
M. Wt: 225.40 g/mol
InChI Key: GCLQSKPQNOIKPX-UHFFFAOYSA-N
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Description

1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a penta-1,3-diene chain, which is further substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trimethylsilyl chloride in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrrolidine ring can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-{4-[(Trimethylsilyl)oxy]penta-1,4-dien-2-yl}pyrrolidine
  • 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}piperidine

Uniqueness: 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine is unique due to its specific structural arrangement, which combines the properties of a conjugated diene, a trimethylsilyl group, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

112633-85-9

Molecular Formula

C12H23NOSi

Molecular Weight

225.40 g/mol

IUPAC Name

trimethyl(4-pyrrolidin-1-ylpenta-2,4-dien-2-yloxy)silane

InChI

InChI=1S/C12H23NOSi/c1-11(13-8-6-7-9-13)10-12(2)14-15(3,4)5/h10H,1,6-9H2,2-5H3

InChI Key

GCLQSKPQNOIKPX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=C)N1CCCC1)O[Si](C)(C)C

Origin of Product

United States

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